Copper Ion (Cu2+) Binding Affinity: Intermediate Reactivity Between Hydroxamic Acid and Aldoxime Analogs
N'-hydroxyoctanimidamide exhibits an intermediate affinity for Cu2+ ions compared to its direct structural analogs. A DFT study computationally evaluated the binding affinity order as OTHA (n-octanohydroxamic acid) > HOIM (N'-hydroxyoctanimidamide) > OTAO (octanaldoxime) > MHKO (methyl n-heptyl ketoxime) [1]. This places HOIM as the second most reactive species among the four tested aliphatic oximes, with higher predicted copper affinity than the aldoxime and ketoxime forms.
| Evidence Dimension | Cu2+ binding affinity (computationally derived reactivity order by DFT at B3LYP/6-311+G(d,p) level) |
|---|---|
| Target Compound Data | Rank 2 of 4 in affinity order |
| Comparator Or Baseline | OTHA (rank 1, highest); OTAO (rank 3); MHKO (rank 4, lowest) |
| Quantified Difference | Affinity order: OTHA > HOIM > OTAO > MHKO. Exact binding energy values not reported in the accessible abstract. |
| Conditions | DFT calculation at B3LYP/6-311+G(d,p) level; gas-phase modeling of Cu2+ interaction |
Why This Matters
For applications requiring a specific copper binding strength, this intermediate reactivity profile distinguishes HOIM from both higher-affinity hydroxamic acids and lower-affinity oximes, allowing for tailored performance in selective metal extraction or flotation processes.
- [1] Yang, X.; Liu, S.; Liu, G.; Zhong, H. A DFT study on the structure-reactivity relationship of aliphatic oxime derivatives as copper chelating agents and malachite flotation collectors. Journal of Industrial and Engineering Chemistry 2017, 46, 182-191. DOI: 10.1016/j.jiec.2016.10.031. View Source
